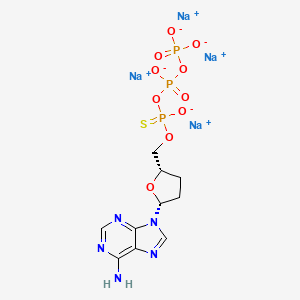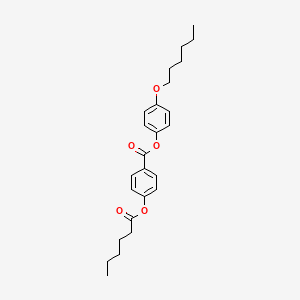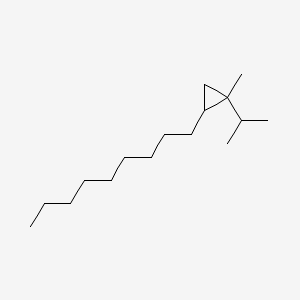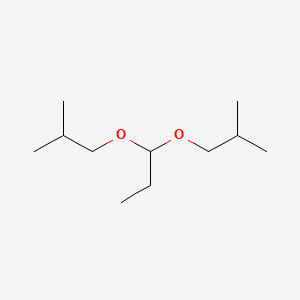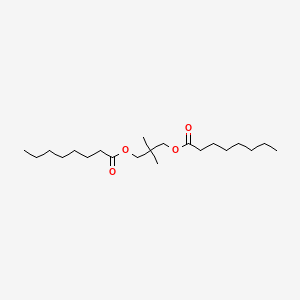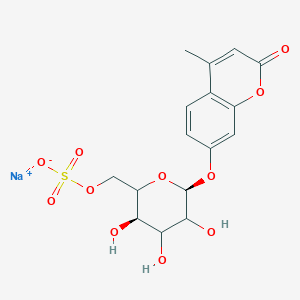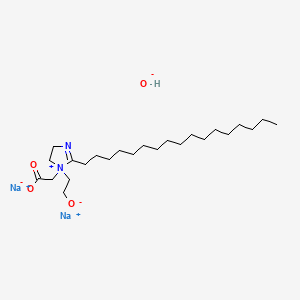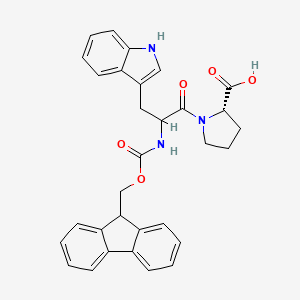![molecular formula C33H20N6Na4O17S4 B13819364 Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Direct Red 83 is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. C.I. Direct Red 83 is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is also used in the paper and leather industries due to its bright red hue and good color fastness properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Red 83 typically involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions often include acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures. The process may involve multiple steps to achieve the desired dye structure .
Industrial Production Methods
In industrial settings, the production of C.I. Direct Red 83 involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, diazotization, coupling, and purification. The use of advanced equipment and automation ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Direct Red 83 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various electrophilic and nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
C.I. Direct Red 83 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in wastewater treatment to remove color from industrial effluents
Wirkmechanismus
The mechanism of action of C.I. Direct Red 83 involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adherence. In biological applications, the dye interacts with cellular components, allowing for effective staining and visualization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- C.I. Direct Red 80
- C.I. Direct Red 81
- C.I. Direct Red 82
Uniqueness
C.I. Direct Red 83 is unique due to its specific chemical structure, which provides excellent color fastness and brightness. Compared to similar compounds, it offers better performance in terms of dyeing properties and stability .
Conclusion
C.I. Direct Red 83 is a versatile dye with significant applications in various fields. Its unique properties and chemical behavior make it an important compound in the textile, paper, leather, and scientific research industries.
Eigenschaften
Molekularformel |
C33H20N6Na4O17S4 |
|---|---|
Molekulargewicht |
992.8 g/mol |
IUPAC-Name |
tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-hydroxy-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-hydroxy-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C33H24N6O17S4.4Na/c40-25-7-3-19(57(45,46)47)13-23(25)36-38-29-27(59(51,52)53)11-15-9-17(1-5-21(15)31(29)42)34-33(44)35-18-2-6-22-16(10-18)12-28(60(54,55)56)30(32(22)43)39-37-24-14-20(58(48,49)50)4-8-26(24)41;;;;/h1-14,40-43H,(H2,34,35,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
FOOQFCNVMYDOSP-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



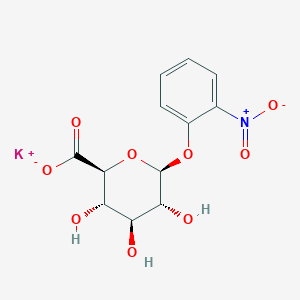
![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
